3-Amino-6-bromopyridazine
Overview
Description
3-Amino-6-bromopyridazine is a heterocyclic compound with the molecular formula C4H4BrN3 It is a derivative of pyridazine, characterized by the presence of an amino group at the third position and a bromine atom at the sixth position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridazine can be efficiently carried out starting from 4-bromo-pyridazine-3,6-dione. The process involves a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation . Another method involves the reaction of 6-bromopyridazin-3-amine with 2-bromo-1,1-diethoxyethane in the presence of p-toluenesulphonic acid in an ethanol-water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Amination Reactions: The amino group can participate in further functionalization through amination reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Amination Agents: Such as ammonia or primary amines for introducing amino groups.
Solvents: Ethanol, water, and dimethyl ether are commonly used solvents.
Major Products:
Substituted Pyridazines: Resulting from substitution reactions.
Polyaminopyridines: Formed through polymerization reactions involving the amino group.
Scientific Research Applications
3-Amino-6-bromopyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-6-bromopyridine: Shares a similar structure but differs in the position of the bromine atom.
4-Amino-6-bromopyridazine: Another derivative with the amino group at a different position.
6-Phenyl-3(2H)-pyridazinone: A related compound with a phenyl group instead of a bromine atom.
Uniqueness: 3-Amino-6-bromopyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-bromopyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTDHDQFLZNYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383405 | |
Record name | 3-Amino-6-bromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88497-27-2 | |
Record name | 3-Amino-6-bromopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of 3-Amino-6-bromopyridazine important?
A1: Solubility plays a crucial role in drug development and various chemical processes. For a compound to be biologically active, it needs to be soluble in both aqueous and lipid environments to reach its target and exert its effect. In the case of this compound, [] investigates its solubility in different solvents and cosolvent systems. This information is vital for:
Q2: What were the key findings of the research regarding the solubility of this compound?
A2: The research focused on experimentally determining and modeling the solubility of this compound in several solvents and cosolvent mixtures. Here are some key findings:
- Temperature Dependence: The study found that the solubility of this compound generally increased with increasing temperature in all tested solvents []. This behavior is typical for many solid solutes.
- Cosolvent Effect: The use of cosolvents significantly influenced the solubility. For example, adding water to some organic solvents initially increased solubility, but further additions led to a decrease []. This highlights the complex interactions between the compound, solvents, and cosolvents.
- Model Accuracy: The researchers successfully utilized the Extended Hildebrand Solubility Parameter approach to model the solubility data, demonstrating its applicability for predicting this compound's solubility in various solvent systems [].
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